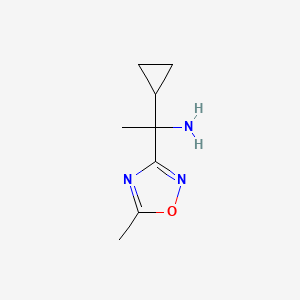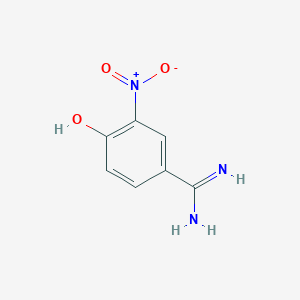
4-hydroxy-3-nitrobenzene-1-carboximidamide
描述
4-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amidino group (-C(=NH)NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the nitration of 4-amidino-phenol. The reaction is carried out in the presence of a nitrating agent such as nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.
化学反应分析
Types of Reactions
4-hydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The amidino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Reduction: 4-Amino-2-nitrophenol
Oxidation: 4-Amidino-2-quinone
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of hair dyes and other cosmetic products.
作用机制
The mechanism of action of 4-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amidino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol
- 4-Hydroxy-3-nitroaniline
Uniqueness
4-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both an amidino group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C7H7N3O3 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
4-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9)4-1-2-6(11)5(3-4)10(12)13/h1-3,11H,(H3,8,9) |
InChI 键 |
BNDMHAXTNRDKHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-6-nitrobenzo[b]thiophene-2-carbonitrile](/img/structure/B8595536.png)
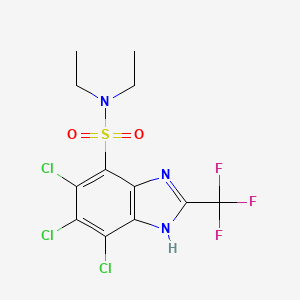
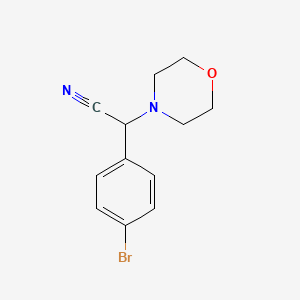


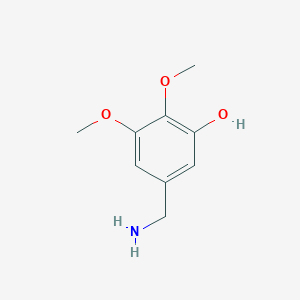
![2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride](/img/structure/B8595589.png)
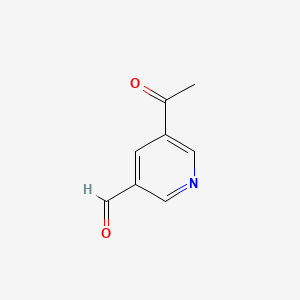
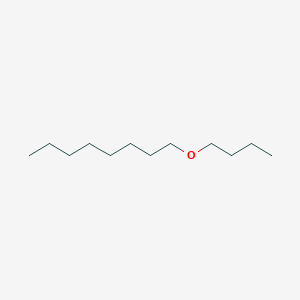


![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)

